N-(4-cyanooxan-4-yl)-3-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanooxan-4-yl)-3-phenylpentanamide, commonly known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX-5461 has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. In
Mecanismo De Acción
CX-5461 selectively binds to the DNA-binding cleft of Pol I and inhibits its transcriptional activity. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. Inhibition of Pol I transcription by CX-5461 leads to the accumulation of DNA damage and the activation of the p53 pathway, which induces cell death in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway in cancer cells. In addition, CX-5461 has been reported to inhibit the proliferation of cancer cells and induce apoptosis. CX-5461 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, CX-5461 may also have off-target effects on other cellular processes, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CX-5461 is a potent and selective inhibitor of Pol I transcription, which makes it a valuable tool for studying the role of Pol I in cancer biology. CX-5461 can be used to investigate the effects of Pol I inhibition on cancer cell proliferation, DNA damage response, and cell death. However, CX-5461 may also have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of CX-5461. One area of interest is the development of combination therapies that include CX-5461 and other anticancer agents. CX-5461 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combination therapies may enhance its therapeutic potential. Another area of interest is the identification of biomarkers that predict the response to CX-5461 treatment. Biomarkers may help to identify patients who are most likely to benefit from CX-5461 treatment and improve patient outcomes. Finally, the development of novel Pol I inhibitors with improved selectivity and efficacy may further advance the field of cancer therapeutics.
Métodos De Síntesis
The synthesis of CX-5461 involves the reaction of 4-cyanooxazole with 3-phenylpentanenitrile. The reaction proceeds through a nucleophilic addition-elimination mechanism and results in the formation of CX-5461. The synthesis of CX-5461 is a multi-step process that requires careful attention to detail and purification steps to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential as a therapeutic agent for cancer treatment. CX-5461 selectively targets Pol I transcription, which is upregulated in many cancer cells. By inhibiting Pol I transcription, CX-5461 induces DNA damage and cell death in cancer cells. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14(15-6-4-3-5-7-15)12-16(20)19-17(13-18)8-10-21-11-9-17/h3-7,14H,2,8-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRSVJEQPQYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.